![molecular formula C7H7N3O B12509805 [1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol](/img/structure/B12509805.png)

[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

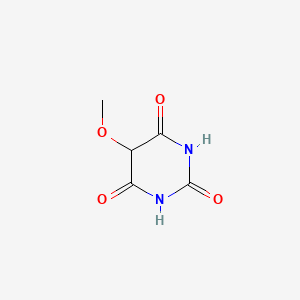

6-(Hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyridine est un composé hétérocyclique qui présente un cycle triazole fusionné à un cycle pyridine, avec un groupe méthanol attaché à la position 6. Ce composé est d'un intérêt significatif en raison de ses activités biologiques potentielles et de ses applications en chimie médicinale.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Synthèse sous irradiation micro-ondes : Une méthode implique l'utilisation d'énamnonitriles et de benzhydrazides sous irradiation micro-ondes.

Cyclisation oxydative : Une autre approche implique la cyclisation oxydative de N-(2-pyridyl)amidines en utilisant des oxydants tels que l'hypochlorite de sodium, le tétraacétate de plomb ou le dioxyde de manganèse.

Méthode mécanochimique : Cette méthode implique la réaction entre les azinium-N-imines et les nitriles via une réaction de cycloaddition [3 + 2] en présence d'acétate de cuivre.

Méthodes de production industrielle

Les méthodes de production industrielle pour 6-(Hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyridine ne sont pas bien documentées dans la littérature. La possibilité de mise à l'échelle de la synthèse sous irradiation micro-ondes et des méthodes mécanochimiques suggère un potentiel pour une application industrielle.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d'oxydation, formant potentiellement divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent donner des formes réduites du composé, modifiant son activité biologique.

Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels à diverses positions sur les cycles triazole ou pyridine.

Réactifs et conditions courantes

Oxydants : Hypochlorite de sodium, tétraacétate de plomb, dioxyde de manganèse.

Agents réducteurs : Hydrogène gazeux, palladium sur carbone.

Nucléophiles : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels.

Applications de la recherche scientifique

Chimie

Synthèse de molécules bioactives : Le composé sert de bloc de construction pour synthétiser diverses molécules bioactives avec des applications thérapeutiques potentielles.

Biologie

Inhibition enzymatique : Il a été étudié pour son potentiel à inhiber des enzymes telles que les Janus kinases et les protéines contenant un domaine hydroxylase prolyle.

Médecine

Développement de médicaments : Le composé est exploré pour son potentiel dans le développement de médicaments pour les troubles cardiovasculaires, le diabète de type 2 et les troubles hyperprolifératifs.

Industrie

Science des matériaux : Il a des applications dans le développement de matériaux émettant de la lumière pour les dispositifs d'électrodes organiques électroluminescents (OLED).

Mécanisme d'action

Le mécanisme d'action de 6-(Hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyridine implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut agir comme un agoniste inverse pour le récepteur orphelin apparenté à l'acide rétinoïque gamma t (RORγt) et inhiber les Janus kinases (JAK1 et JAK2) . Ces interactions peuvent moduler diverses voies biologiques, conduisant à ses effets thérapeutiques.

Applications De Recherche Scientifique

Chemistry

Synthesis of Bioactive Molecules: The compound serves as a building block for synthesizing various bioactive molecules with potential therapeutic applications.

Biology

Enzyme Inhibition: It has been studied for its potential to inhibit enzymes such as Janus kinases and prolyl hydroxylase domain-containing proteins.

Medicine

Drug Development: The compound is explored for its potential in developing drugs for cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.

Industry

Mécanisme D'action

The mechanism of action of [1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol involves its interaction with specific molecular targets. For example, it can act as an inverse agonist for the retinoic acid-related orphan receptor gamma t (RORγt) and inhibit Janus kinases (JAK1 and JAK2) . These interactions can modulate various biological pathways, leading to its therapeutic effects.

Comparaison Avec Des Composés Similaires

Composés similaires

[1,2,4]Triazolo[1,5-a]pyrimidine : Ce composé partage une structure cyclique triazole-pyridine fusionnée similaire mais diffère dans ses activités biologiques et ses applications.

[1,2,4]Triazolo[4,3-a]pyrazine : Un autre composé apparenté avec un système cyclique fusionné différent, montrant des propriétés biologiques distinctes.

Unicité

6-(Hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyridine est unique en raison de son motif de substitution spécifique et de la présence du groupe méthanol, qui peut influencer son activité biologique et sa réactivité chimique. Son potentiel en tant que bloc de construction polyvalent pour la synthèse de molécules bioactives le distingue encore davantage des composés similaires.

Propriétés

IUPAC Name |

[1,2,4]triazolo[1,5-a]pyridin-6-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c11-4-6-1-2-7-8-5-9-10(7)3-6/h1-3,5,11H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWPGTPWZZKZHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NN2C=C1CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)chromen-4-one](/img/structure/B12509725.png)

![1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone oxime](/img/structure/B12509745.png)

![N-{1-[2-(dicyclohexylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12509765.png)

![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)](/img/structure/B12509776.png)

![(4S,4'S)-2,2'-(Oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyloxazole]](/img/structure/B12509784.png)

![4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile](/img/structure/B12509800.png)

![[(2-Hydroxyphenyl)amino]acetic acid](/img/structure/B12509801.png)